Di-(isoamyl)dimercaptosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is an organic compound characterized by its unique structure, which includes two 3-methylbutyl groups and two sulfanyl groups attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate typically involves the esterification of (2S,3R)-2,3-bis(sulfanyl)butanedioic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate: Unique due to the presence of both sulfanyl and ester groups.
(2S,3R)-2,3-bis(sulfanyl)butanedioic acid: Lacks the ester groups, making it less lipophilic.
Bis(3-methylbutyl) (2S,3R)-2,3-bis(hydroxyl)butanedioate: Contains hydroxyl groups instead of sulfanyl groups, leading to different reactivity and properties.
Uniqueness
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is unique due to its combination of sulfanyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
118908-63-7 |
---|---|
Molecular Formula |
C14H24O4S2-2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+ |
InChI Key |
KGIMOZLPRWGDDS-UHFFFAOYSA-L |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S |
Isomeric SMILES |
CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S |
Canonical SMILES |
CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S |
Synonyms |
di-(isoamyl)dimercaptosuccinate DiADMS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.